molecular formula C21H22O10 B191939 Prunin CAS No. 529-55-5

Prunin

Cat. No. B191939
CAS RN: 529-55-5
M. Wt: 434.4 g/mol
InChI Key: DLIKSSGEMUFQOK-TUYHZEGRSA-N
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Description

Prunin is a flavanone glycoside found in immature citrus fruits and in tomatoes . Its aglycone form is called naringenin .


Synthesis Analysis

The production of citrus flavonoids prunin and naringenin was performed selectively through the enzyme hydrolysis of naringin, a flavonoid glycoside abundant in grapefruit wastes . To produce the monoglycoside flavonoid, prunin, crude naringinase from Penicillium decumbens was purified by a single purification step resulting in an enzyme with high α-rhamnosidase activity .


Molecular Structure Analysis

Prunin has a molecular formula of C21H22O10 . Its average mass is 434.393 Da and its monoisotopic mass is 434.121307 Da . The 2D structures of prunin were drawn with MarvinSketch and converted into 3D PDB format using DS 4.1 .


Chemical Reactions Analysis

To produce the monoglycoside flavonoid, prunin, crude naringinase from Penicillium decumbens was purified by a single purification step . Both crude and purified enzymes were covalently immobilized on graphene oxide .


Physical And Chemical Properties Analysis

Prunin has a molecular formula of C21H22O10 and a molecular weight of 434.4 . .

Scientific Research Applications

Prunin's Role in Diabetes and Hyperlipidemia Management

Prunin, the primary flavonoid in Prunus davidiana stems, demonstrates potential as an anti-diabetic agent. Studies have shown that prunin improves hyperglycemia and hyperlipidemia in diabetic rats. It acts as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, both of which are targets in diabetes management. Prunin also stimulates glucose uptake in insulin-resistant hepatocytes, suggesting its utility in improving insulin resistance (Jung et al., 2017).

Anti-inflammatory and Skin Protective Properties

Prunin exhibits anti-inflammatory effects, particularly in the context of skin health. A study found that prunin protects human keratinocytes from UVB-induced damage by reducing intracellular reactive oxygen species and decreasing the expression of various inflammatory markers. This suggests its potential use in cosmetic applications for skin protection (Na & Ryu, 2018).

Interaction with DNA and Molecular Binding

Prunin's interaction with biological molecules has been a subject of study. For instance, research on prunin isolated from Bixa orellana L. fruit shell investigated its binding with calf thymus DNA and the influence of β-cyclodextrin on this binding, using spectroscopic techniques and molecular modeling. These findings contribute to understanding prunin's molecular interactions and potential applications in biotechnology or pharmacology (Yousuf et al., 2013).

Role in Horticulture and Agriculture

Prunin has been identified in various parts of plants, such as dormant peach buds, where it may play a role in growth regulation. It has been observed to correlate with periods of arrested growth in these buds, indicating its potential significance in plant developmental processes and agricultural practices (Erez & Lavee, 1969).

Potential in Treating Anxiety

Research has explored prunin's effects on anxiety-like behavior in mice, where it was found to modulate the expression of cerebral serotonin. This study provides preliminary evidence for prunin's potential in treating anxiety disorders, though further research is needed for clinical applications (Guo et al., 2021).

Future Directions

Pruning techniques are a popular research direction in neural network compression . They are widely used for reducing the heavy inference cost of deep models in low-resource settings . A typical pruning algorithm is a three-stage pipeline, i.e., training (a large model), pruning, and fine-tuning . During pruning, according to a certain criterion, redundant weights are pruned and important weights are kept to best preserve the accuracy .

properties

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-6,14,16,18-24,26-28H,7-8H2/t14-,16+,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIKSSGEMUFQOK-SFTVRKLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967365
Record name Prunin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prunin

CAS RN

529-55-5
Record name Prunin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prunin protein, Prunus
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prunin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRUNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSB8HDX4E5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,440
Citations
T Jin, SM Albillos, F Guo, A Howard, TJ Fu… - Journal of agricultural …, 2009 - ACS Publications
Seed storage proteins are accumulated during seed development and act as a reserve of nutrition for seed germination and young sprout growth. Plant seeds play an important role in …
Number of citations: 52 pubs.acs.org
JS Choi, T Yokozawa, H Oura - Planta medica, 1991 - thieme-connect.com
… whether prunin would be a useful agent for the treatment of diabetes. A single administration of 10mg/kg prunin to … Thus, prunin was found to be one of the most active components. …
Number of citations: 217 www.thieme-connect.com
SM Albillos, T Jin, A Howard, Y Zhang… - Journal of agricultural …, 2008 - ACS Publications
The 11S globulins from plant seeds account for a number of major food allergens. Because of the interest in the structural basis underlying the allergenicity of food allergens, we sought …
Number of citations: 44 pubs.acs.org
J Castillo, O Benavente, JA del Rio - Journal of Agricultural and …, 1993 - ACS Publications
… 7-O-glucoside and prunin in Citrus aurantium and confirm the presence of prunin in C. … We also report the quantitative distribution of prunin and hesperetin 7-O-glucoside during the …
Number of citations: 88 pubs.acs.org
K Habelt, F Pittner - Analytical biochemistry, 1983 - Elsevier
A naringinase assay capable of distinguishing between the content of naringin, prunin, and naringenin present in the incubation mixture, is described. The amount of these compounds …
Number of citations: 57 www.sciencedirect.com
JM Carceller, JPM Galán, R Monti, JC Bassan… - Green …, 2019 - pubs.rsc.org
Production of citrus flavonoids prunin and naringenin was performed selectively through the enzyme hydrolysis of naringin, a flavonoid glycoside abundant in grapefruit wastes. To …
Number of citations: 36 pubs.rsc.org
HA Jung, MY Ali, HK Bhakta, BS Min… - Archives of pharmacal …, 2017 - Springer
… The aim of this study was to investigate the in vitro anti-diabetic potential of prunin via the … to predict specific prunin binding modes during PTP1B inhibition. Prunin showed strong …
Number of citations: 37 link.springer.com
HY Chang, YB Lee, HA Bae, JY Huh, SH Nam… - Food Chemistry, 2011 - Elsevier
… and prunin (4′,5,7-trihydroxy flavanone-7-glucoside) by its α-rhamnosidase activity. The prunin … This paper also investigates the production and properties of prunin using the A. sojae …
Number of citations: 54 www.sciencedirect.com
S Gunaseelan, KZ Wong, N Min, J Sun… - Science translational …, 2019 - science.org
… of prunin, we decided to use a range of prunin concentrations from 31.25 to 1000 nM to determine the effectiveness of prunin on … of action of prunin against the HEVA71, we grew prunin-…
Number of citations: 29 www.science.org
M Roitner, TH Schalkhammer, F Pittner - Applied Biochemistry and …, 1984 - Springer
… A simple method is described to obtain pure prunin in high yield from naringin with the help of this immobilizate. … The simple enzymatic preparation described in this paper …
Number of citations: 65 link.springer.com

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